molecular formula C16H20BrNO B1652859 (2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide CAS No. 1609409-45-1

(2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide

Cat. No.: B1652859
CAS No.: 1609409-45-1
M. Wt: 322.24
InChI Key: GKZJWZGDYKULFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Nomenclature

Molecular Architecture and Stereochemical Considerations

The compound consists of two benzyl groups attached to a central amine nitrogen:

  • 2-Methoxybenzyl group : A benzene ring with a methoxy (-OCH₃) substituent at the ortho position (C2) and a methyl group attached to the nitrogen.
  • 4-Methylbenzyl group : A benzene ring with a methyl (-CH₃) substituent at the para position (C4).
    The hydrobromide form indicates the protonation of the amine nitrogen, forming a salt with bromide (Br⁻) as the counterion.

Key structural features :

  • Aromatic rings : Two benzene rings with substituents at distinct positions (ortho and para).
  • Amine protonation : The NH₂ group is fully protonated to NH₃⁺ in the hydrobromide salt, enhancing solubility.
  • Stereochemistry : The compound lacks stereogenic centers, as the substituents are fixed in planar aromatic systems, rendering it achiral.
Table 1: Molecular Properties
Property Value
Molecular Formula C₁₆H₂₀BrNO
Molecular Weight 322.24 g/mol
CAS Number 1609409-45-1
SMILES CC1=CC=C(C=C1)CNCC2=C(OCH3)C=CC=C2.[NH3+]Br⁻

Systematic IUPAC Nomenclature and Alternative Designations

The IUPAC name is derived from the parent amine structure and the hydrobromide salt:

  • Parent amine : (2-Methoxyphenyl)(4-methylphenyl)methanamine
  • Hydrobromide salt : (2-Methoxyphenyl)(4-methylphenyl)methanamine hydrobromide

Alternative names :

  • (2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide.
  • DTXSID70353479 (DSSTox ID).
  • N-[(2-Methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]amine hydrobromide.

Crystal Structure Analysis and Packing Arrangements

Crystal structure data for this specific hydrobromide salt are not explicitly reported in available literature. However, general trends for similar benzylamine hydrobromides suggest:

  • Salt formation : The NH₃⁺Br⁻ ion pair likely adopts a linear or staggered conformation, with bromide acting as a counterion.
  • Packing interactions : Hydrogen bonds between NH₃⁺ and Br⁻, along with π-π stacking or van der Waals forces between aromatic rings, may stabilize the crystal lattice.

Spectroscopic Characterization

The spectroscopic profile is inferred from analogous compounds and general principles:

Infrared (IR) Spectroscopy
  • N-H stretching : Broad absorption near 3300–3500 cm⁻¹ (NH₃⁺).
  • C-O-C (methoxy) : Strong absorption around 1250–1150 cm⁻¹.
  • Aromatic C-H : Peaks at ~3000 cm⁻¹ (sp² C-H).
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Methoxy group : Singlet at δ 3.8–3.9 ppm.
    • Methyl group : Singlet at δ 2.3–2.5 ppm.
    • Aromatic protons : Multiplets in δ 6.8–7.5 ppm.
    • NH₃⁺ : Not observed due to rapid proton exchange.
  • ¹³C NMR :
    • Methoxy carbon : δ ~55 ppm.
    • Methyl carbon : δ ~21 ppm.
Mass Spectrometry (MS)
  • Molecular ion : m/z 322.24 (C₁₆H₂₀BrNO).
  • Fragment ions : Loss of HBr (m/z 241.33 for C₁₆H₁₉NO), methoxy group (m/z 272.24 for C₁₅H₁₉NBr).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.BrH/c1-13-7-9-14(10-8-13)11-17-12-15-5-3-4-6-16(15)18-2;/h3-10,17H,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZJWZGDYKULFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=CC=C2OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-45-1
Record name Benzenemethanamine, 2-methoxy-N-[(4-methylphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Structural Analysis and Nomenclature

(2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide (CAS: 1609409-45-1, alternatively listed as 353777 in some databases) consists of a secondary amine core bonded to two aromatic groups: a 2-methoxybenzyl moiety and a 4-methylbenzyl moiety, protonated by hydrobromic acid. The discrepancy in CAS registry numbers between sources underscores the importance of verifying chemical identifiers during synthesis.

Synthetic Methodologies

Alkylation of Primary Amines

A direct approach involves the reaction of 2-methoxybenzylamine with 4-methylbenzyl bromide under basic conditions. This SN2 mechanism requires stoichiometric control to minimize over-alkylation to tertiary amines.

Procedure :

  • Reagents : 2-Methoxybenzylamine (1.0 eq), 4-methylbenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), anhydrous DMF.
  • Conditions : Stir at 60°C for 12 hours under nitrogen.
  • Workup : Extract with ethyl acetate, wash with brine, and dry over MgSO₄.
  • Salt Formation : Treat the free amine with 48% HBr in ethanol, followed by recrystallization from ethanol/diethyl ether.

Yield : 58–65%.

Challenges:
  • Competing formation of tertiary amines necessitates precise stoichiometry.
  • Purification via column chromatography is often required before salt formation.

Reductive Amination

This method condenses 2-methoxybenzaldehyde and 4-methylbenzylamine using a reducing agent to form the secondary amine.

Procedure :

  • Reagents : 2-Methoxybenzaldehyde (1.0 eq), 4-methylbenzylamine (1.0 eq), NaBH₃CN (1.5 eq), MeOH.
  • Conditions : Stir at room temperature for 24 hours.
  • Workup : Quench with HCl, extract with CH₂Cl₂, and neutralize with NaOH.
  • Salt Formation : Precipitate the hydrobromide salt using HBr gas in ether.

Yield : 70–78%.

Advantages:
  • Avoids alkylation byproducts.
  • High functional group tolerance.

Quaternization-Reduction Strategy

Adapted from piperidine syntheses, this route involves quaternizing a pyridine intermediate followed by reduction.

Procedure :

  • Quaternization : React 3-amino-4-methylpyridine with benzyl chloride in toluene at 110°C.
  • Reduction : Treat the quaternary salt with NaBH₄ in MeOH at 0–5°C.
  • Hydrolysis : Reflux with HCl/AcOH to yield the primary amine.
  • Reductive Amination : Introduce 2-methoxybenzaldehyde using Ti(OiPr)₄ and NaBH₄.

Yield : 45–52%.

Comparative Analysis of Methods

Method Yield Purity Key Advantage Limitation
Alkylation 58–65% >95% Straightforward reagents Over-alkylation risks
Reductive Amination 70–78% >98% High selectivity Requires anhydrous conditions
Quaternization-Reduction 45–52% 90–93% Applicable to complex amines Multi-step, low yield

Purification and Characterization

Crystallization Techniques

The hydrobromide salt is recrystallized from ethanol/ether mixtures, yielding white crystalline solids with melting points of 192–195°C.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 7.25–7.10 (m, 8H, Ar-H), 4.30 (s, 2H, NCH₂), 3.80 (s, 3H, OCH₃), 2.35 (s, 3H, Ar-CH₃).
  • IR (KBr) : 2500 cm⁻¹ (N⁺-H stretch), 1605 cm⁻¹ (C=N).

Industrial-Scale Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate recycling.
  • Toluene and benzene (phased out due to toxicity) were historically used for phase separation.

Catalytic Innovations

Recent patents highlight the use of titanium tetraisopropoxide to stabilize imine intermediates, improving reductive amination efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound (2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity, making it a valuable candidate in drug development.

Antitumor Activity

Research has indicated that derivatives of compounds featuring similar structures exhibit antitumor properties. For instance, certain amine derivatives have been synthesized and tested for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression . The ability to modify the amine groups in this compound could lead to the development of new anticancer agents.

Neuropharmacological Effects

The compound has shown potential as a serotonin receptor modulator. Studies involving N-benzyl substitutions have demonstrated enhanced affinity for serotonin receptors, particularly the 5-HT2A subtype . This suggests that this compound could be explored for its effects on mood disorders and other neuropharmacological applications.

Synthetic Pathways

The synthesis of this compound typically involves several key steps, including the formation of C–N bonds through palladium-catalyzed cross-coupling reactions. These reactions are critical for creating complex amine structures that can be further modified for various applications .

Reaction Mechanisms

The synthesis often utilizes aryl halides and amines as starting materials, employing palladium catalysts to facilitate the coupling reaction. The efficiency of these reactions can influence the yield and purity of the final product, making optimization essential for practical applications .

Several studies have documented the biological activities associated with compounds related to this compound, particularly focusing on their pharmacological effects.

Serotonin Receptor Binding Studies

Research has shown that modifications to the benzyl groups can significantly affect binding affinity at serotonin receptors. For example, N-substitution with a 2-methoxybenzyl group has been linked to increased potency at the 5-HT2A receptor . These findings highlight the importance of structural variations in enhancing therapeutic efficacy.

Antimicrobial Properties

Compounds with similar amine structures have exhibited antimicrobial activity, suggesting that this compound may also possess such properties . Ongoing studies are needed to evaluate its effectiveness against various bacterial strains and its potential role in developing new antibiotics.

Data Summary Table

Application AreaKey FindingsReferences
Antitumor ActivityPotential inhibitors identified in synthetic studies
NeuropharmacologyEnhanced affinity for 5-HT2A receptors
Antimicrobial ActivitySimilar compounds show promise against bacteria
SynthesisPalladium-catalyzed C–N bond formation

Mechanism of Action

The mechanism of action of (2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Impact of Substituent Position and Lipophilicity

  • (4-Methoxybenzyl)(2-naphthylmethyl)amine Hydrobromide ():
    Replacing the 4-methylbenzyl group with a 2-naphthylmethyl group increases lipophilicity (LogP = 3.76) and steric bulk, which could enhance membrane permeability but reduce aqueous solubility. The target compound’s 4-methyl group balances moderate lipophilicity with metabolic stability, avoiding excessive hydrophobicity .

  • 2-(4-Chlorophenyl)ethylamine Hydrobromide ():
    The 4-ethoxy group in this compound introduces stronger electron-donating effects compared to the 2-methoxy group in the target compound. Ethoxy groups may prolong metabolic half-life but could also increase off-target interactions due to enhanced hydrogen bonding .

Salt Form and Solubility

  • Hydrobromide vs. Free Amine:
    The hydrobromide salt form, as seen in the target compound and ’s thiadiazol derivatives, improves water solubility compared to free amines. This is critical for bioavailability in pharmacological applications. For example, compound 49b in (a hybrid α7 agonist) achieves AChE inhibition at micromolar concentrations (IC50 = 0.773 µM), likely facilitated by salt-enhanced solubility .

Anticancer and Enzyme-Targeting Activity

  • [3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine Hydrobromide (): This compound exhibits dual cardioprotective and anticancer activity, with potency varying by cancer type (leukemia > hepatocarcinoma > lung). The 4-methoxyphenyl group contributes to its activity, analogous to the 2-methoxybenzyl group in the target compound.

Biological Activity

(2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1609409-45-1
  • Molecular Formula : C16_{16}H20_{20}BrN
  • Molecular Weight : 308.25 g/mol

The biological activity of this compound is believed to be mediated through various biochemical pathways, particularly involving neurotransmitter systems and receptor interactions.

Target Receptors

  • GABA Transporters : Similar compounds have shown inhibitory effects on GABA transporters, which are crucial for neurotransmission and can influence conditions such as neuropathic pain and anxiety disorders .
  • Potassium Channels : The compound may interact with potassium channels, influencing neuronal excitability and potentially affecting feeding behavior, as observed in studies with related amines .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including potential neuropharmacological effects.

In Vitro Studies

  • GABA Uptake Inhibition : In studies evaluating the inhibition of GABA uptake, compounds structurally similar to this compound demonstrated significant inhibitory potencies against mouse GABA transporter subtypes, indicating potential therapeutic applications in modulating GABAergic signaling .
  • Hyperphagic Response : Related compounds like 4-methyl benzylamine have been shown to elicit hyperphagic responses in animal models, suggesting that this compound might similarly affect appetite regulation through central mechanisms .

Study 1: GABA Transporter Inhibition

A recent study focused on the structure-activity relationship (SAR) of amino acid derivatives indicated that modifications in the side chains could enhance inhibitory potency against GABA transporters. The findings suggest that this compound could be optimized for increased efficacy in treating disorders associated with GABA dysregulation.

Study 2: Feeding Behavior Modulation

In experiments conducted on starved mice, related compounds were found to significantly increase food consumption. The hyperphagic effect was attributed to the opening of specific potassium channels in the brain, highlighting a possible pathway through which this compound could exert its effects on feeding behavior .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionBiological Activity
4-Methyl BenzylaminePotassium channel modulationHyperphagic response
(2-Methoxybenzyl)(4-methylbenzyl)aminePotential GABA uptake inhibitionNeuropharmacological effects
BenzylamineDopaminergic activity modulationHypophagic response

Q & A

Basic: What are the recommended synthetic routes for (2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via reductive amination between 2-methoxybenzaldehyde and 4-methylbenzylamine, followed by hydrobromide salt formation. Key steps include:

  • Step 1: React 2-methoxybenzaldehyde with 4-methylbenzylamine in a polar aprotic solvent (e.g., THF or DMF) under inert atmosphere.
  • Step 2: Reduce the intermediate imine using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.
  • Step 3: Precipitate the hydrobromide salt by adding HBr in acetic acid or ether.

Optimization Tips:

  • Use catalytic hydrobromide salts (e.g., amine hydrobromide) to accelerate imine formation and stabilize intermediates .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust stoichiometry (1:1 aldehyde:amine ratio) and temperature (room temperature to 60°C) for optimal yield .

Basic: How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:
Key characterization methods include:

  • Spectroscopy:
    • 1H/13C NMR: Confirm structure by verifying aromatic protons (δ 6.5–7.5 ppm for methoxybenzyl and methylbenzyl groups) and amine hydrobromide protons (broad singlet near δ 8–9 ppm) .
    • IR: Identify N–H stretching (2500–3000 cm⁻¹) and C–O–C vibrations (1250 cm⁻¹ for methoxy group) .
  • Mass Spectrometry: ESI-MS can confirm molecular weight (expected [M+H]+: ~322.3 g/mol for free base; +80.9 g/mol for HBr).
  • Physicochemical Parameters:
    • LogP: ~3.7 (indicative of moderate lipophilicity) .
    • PSA (Polar Surface Area): ~26 Ų, suggesting moderate membrane permeability .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Cytotoxicity Assays: Use MTT or resazurin-based assays against cancer cell lines (e.g., leukemia HL-60, breast MCF-7). Compare IC50 values with structurally related compounds (e.g., thiazole derivatives with IC50 7.5–8.9 µg/mL for leukemia cells) .
  • Dose-Response Design: Test concentrations from 1–100 µM, with 24–72 hr exposure. Include positive controls (e.g., doxorubicin) and normalize to solvent-only treated cells.
  • Mechanistic Studies: Pair cytotoxicity with ROS detection (DCFH-DA assay) or apoptosis markers (Annexin V/PI staining) to probe antioxidant or pro-apoptotic effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

Methodological Answer:

  • Substituent Variation: Modify methoxy or methyl groups to assess impact on activity. For example:
    • Replace 2-methoxy with 4-methoxy to alter steric/electronic effects.
    • Introduce halogens (e.g., Br at 4-methylbenzyl position) to enhance binding affinity .
  • In Silico Modeling: Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to simulate target binding (e.g., kinase or GPCR targets) .
  • Benchmarking: Compare with analogs like [3-allyl-thiazole derivatives], which show tissue-specific cytotoxicity (leukemia > hepatocarcinoma) .

Advanced: What reaction mechanisms govern its stability and degradation under physiological conditions?

Methodological Answer:

  • Acid/Base Stability: Test in buffers (pH 1–10) via HPLC. Hydrobromide salts may dissociate in basic conditions, releasing free amine.
  • Oxidative Degradation: Expose to H2O2 or liver microsomes to identify metabolites (e.g., N-oxide formation).
  • Thermal Stability: Use TGA/DSC to determine melting point (~141°C degradation observed in related hydrobromides) .
  • Catalytic Effects: Amine hydrobromide salts can accelerate Schiff base formation or degradation pathways; monitor via kinetic studies .

Advanced: How can enantiomeric purity be resolved and validated for chiral derivatives?

Methodological Answer:

  • Chiral Chromatography: Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) and hexane:isopropanol mobile phase.
  • Synthesis of Chiral Intermediates: Employ asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide intermediates) or enzymatic resolution .
  • Circular Dichroism (CD): Validate enantiopurity by comparing CD spectra with known standards.

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

  • HPLC-MS/MS: Detect impurities at <0.1% levels using reverse-phase C18 columns and MRM (multiple reaction monitoring).
  • Impurity Profiling: Identify common byproducts (e.g., unreacted aldehydes or dimerized amines) via spiking experiments.
  • Validation: Follow ICH guidelines for LOD (Limit of Detection: ~0.01 µg/mL) and LOQ (Limit of Quantification: ~0.03 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide
Reactant of Route 2
Reactant of Route 2
(2-Methoxybenzyl)(4-methylbenzyl)amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.